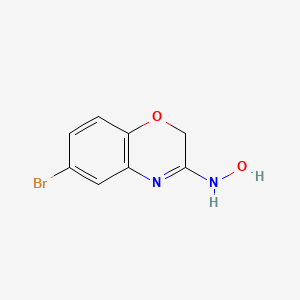

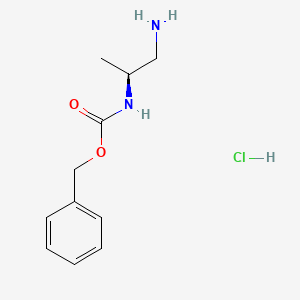

2-(Boc-amino)-4-methylthiophene

カタログ番号 B592148

CAS番号:

887475-43-6

分子量: 213.295

InChIキー: VEOHXHWQOPBOLH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“2-(Boc-amino)-4-methylthiophene” is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved under mild acidolysis .Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected by mild acidolysis . The Boc group can also be removed using a catalyst .科学的研究の応用

1. Chemoselective BOC Protection of Amines

- Application Summary : This research focuses on the BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols. The process is eco-friendly and almost quantitative, conducted in catalyst and solvent-free media under mild reaction conditions .

- Methods and Procedures : The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results and Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

2. Dual Protection of Amino Functions Involving BOC

- Application Summary : This review highlights the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods and Procedures : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

- Results and Outcomes : The review discusses various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups .

3. N-Boc Protection of Amines Under Ultrasound Irradiation

- Application Summary : This research describes a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation .

- Methods and Procedures : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .

- Results and Outcomes : The research provides a new method for the N-Boc protection of amines, which is more efficient and environmentally friendly .

将来の方向性

特性

IUPAC Name |

tert-butyl N-(4-methylthiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-5-8(14-6-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOHXHWQOPBOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-4-methylthiophene | |

Synthesis routes and methods

Procedure details

A solution of 4-methyl thiophene-2-carboxylic acid (1.42 g, 10.0 mmol), triethylamine (1.50 mL, 10.8 mmol) and diphenyl phosphoryl azide (2.15 mL, 10.0 mmol) in tBuOH (20 mL) was stirred at reflux for 5 h. tBuOH was removed in vacuo. Et2O and water were added. The organic phase was washed with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo. The residue was purified by a silica gel column, which was eluted with 0-10% EtOAc in hexane to give tert-butyl 4-methylthiophen-2-ylcarbamate as a solid (0.880 g).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)